molecular formula C14H18O3 B14836409 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid

Katalognummer: B14836409
Molekulargewicht: 234.29 g/mol
InChI-Schlüssel: BARAXTLUYVXQRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid is an organic compound that features a cyclohexylmethyl group attached to a benzoic acid core with a hydroxyl group at the para position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylmethyl bromide and 4-hydroxybenzoic acid.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Procedure: Cyclohexylmethyl bromide is added to a solution of 4-hydroxybenzoic acid and potassium carbonate in DMF. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloro group, which can then undergo further substitution.

Major Products

    Oxidation: Formation of 3-(Cyclohexylmethyl)-4-oxobenzoic acid.

    Reduction: Formation of 3-(Cyclohexylmethyl)-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Cyclohexylmethyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the cyclohexylmethyl group can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s binding affinity and activity towards various biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.

    3-(Cyclohexylmethyl)benzoic acid:

    Cyclohexylmethyl derivatives: Compounds with similar cyclohexylmethyl groups but different core structures.

Uniqueness

3-(Cyclohexylmethyl)-4-hydroxybenzoic acid is unique due to the presence of both the cyclohexylmethyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C14H18O3

Molekulargewicht

234.29 g/mol

IUPAC-Name

3-(cyclohexylmethyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C14H18O3/c15-13-7-6-11(14(16)17)9-12(13)8-10-4-2-1-3-5-10/h6-7,9-10,15H,1-5,8H2,(H,16,17)

InChI-Schlüssel

BARAXTLUYVXQRN-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)CC2=C(C=CC(=C2)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.